![molecular formula C96H181N2O21P B12282248 D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-: is a complex organic compound It is a derivative of D-glucose, which is a simple sugar and an important carbohydrate in biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from D-glucose. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of deoxy groups: Specific hydroxyl groups are selectively deoxygenated to introduce deoxy groups.
Esterification: Long-chain fatty acids are esterified to the deoxy-glucose derivative using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups in the fatty acid esters, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized fatty acid derivatives.
Reduction: Alcohol derivatives of the fatty acid esters.
Substitution: Substituted phosphono derivatives.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various reaction mechanisms.
Biology
Cell membrane studies: The long-chain fatty acid esters resemble lipid molecules, making it useful for studying cell membrane dynamics.
Enzyme interactions: It can be used to investigate interactions with enzymes that process carbohydrates and lipids.
Medicine
Drug delivery: The compound’s amphiphilic nature makes it a potential candidate for drug delivery systems.
Antimicrobial properties: Its fatty acid chains may impart antimicrobial properties, useful in developing new antibiotics.
Industry
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.
Biodegradable materials: Its natural sugar backbone makes it a candidate for developing biodegradable materials.
作用機序
The compound exerts its effects through interactions with biological membranes and enzymes. The long-chain fatty acid esters can insert into lipid bilayers, altering membrane properties. The phosphono groups can interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect various cellular processes, including signal transduction, membrane transport, and metabolic pathways.
類似化合物との比較
Similar Compounds
D-Glucose derivatives: Compounds like 2-deoxy-D-glucose and 6-O-phosphono-D-glucose share structural similarities.
Fatty acid esters: Compounds like mono- and diacylglycerols have similar long-chain fatty acid esters.
Phosphono sugars: Compounds like phosphono-D-mannose and phosphono-D-galactose have similar phosphono groups.
Uniqueness
Combination of functional groups: The unique combination of deoxy, fatty acid ester, and phosphono groups sets this compound apart from others.
Amphiphilic nature: The presence of both hydrophilic (sugar and phosphono groups) and hydrophobic (fatty acid chains) regions gives it unique properties, making it versatile for various applications.
特性
分子式 |
C96H181N2O21P |
|---|---|
分子量 |
1730.4 g/mol |
IUPAC名 |
[1-[[6-[3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-70-87(104)114-79(67-61-55-49-43-33-27-21-15-9-3)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-34-28-22-16-10-4)115-88(105)71-64-58-52-46-36-30-24-18-12-6)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-35-29-23-17-11-5)116-89(106)72-66-60-53-47-41-38-32-26-20-14-8-2/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112) |
InChIキー |
JDEGQXOBEAJRSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)

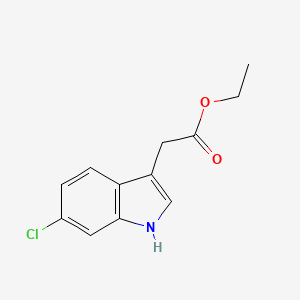
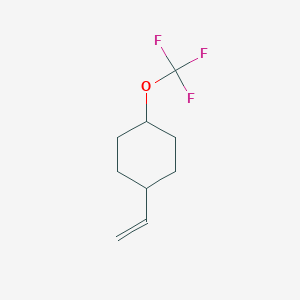
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
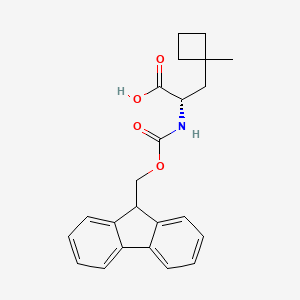
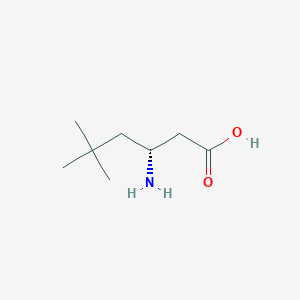

![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
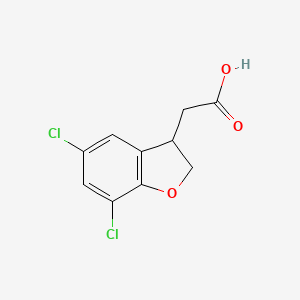
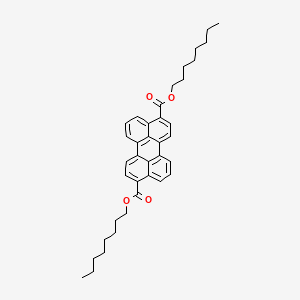
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
